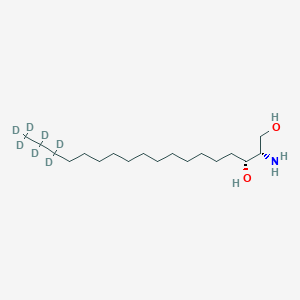
D-erythro-sphinganine-d7
Vue d'ensemble
Description
D-erythro-sphinganine-d7, also known as sphinganine-d7, is a deuterated derivative of sphinganine . It is an organic compound with the molecular formula C18H32D7NO2 . It is available in powder form .
Synthesis Analysis
Sphinganines, including D-erythro-sphinganine-d7, are produced in the endoplasmic reticulum through the decarboxylating condensation of palmitoyl-CoA and serine .Molecular Structure Analysis
The molecular formula of D-erythro-sphinganine-d7 is C18H32D7NO2 . Its exact mass is 308.342 .Chemical Reactions Analysis
D-erythro-sphinganine-d7 is a precursor to ceramide and sphingosine. It is also a substrate of sphingosine kinases, which generate sphinganine-1-phosphate .Physical And Chemical Properties Analysis
D-erythro-sphinganine-d7 is not hygroscopic and not light sensitive . It is stable for 1 year and should be stored at -20°C .Applications De Recherche Scientifique
- Internal Standard : Sphinganine-d7 serves as an internal standard for quantifying sphingolipid concentrations in plasma and tissue samples using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) .
- Sphingosine Kinase Substrate : Sphinganine is also a substrate for sphingosine kinases, which generate sphinganine-1-phosphate—a lipid mediator involved in diverse cellular processes .
- A recent study explored local c-di-GMP signaling in controlling the synthesis of the E. coli biofilm exopolysaccharide pEtN-Cellulose. Sphinganine-d7 was used as an internal standard in this research .
- Researchers investigated inflammatory macrophage memory in NSAID-exacerbated respiratory disease. Sphinganine-d7 may have implications in immune responses and inflammation .
- The ORMDL3 asthma susceptibility gene was studied in mice. Interestingly, it regulates systemic ceramide levels without significantly altering key asthma features .
- Impaired ABCA1/ABCG1-mediated lipid efflux in the mouse retinal pigment epithelium (RPE) leads to retinal degeneration. Sphinganine-d7 might contribute to understanding lipid homeostasis in the eye .
- Hereditary sensory and autonomic neuropathy type IC, accompanied by upper motor neuron abnormalities and type II juxtafoveal retinal telangiectasias, was reported. Sphinganine-d7 could aid in further investigations .
Lipid Metabolism and Sphingolipid Research
Biofilm Control and Bacterial Signaling
Inflammatory Macrophage Memory
Asthma Susceptibility and Ceramide Regulation
Retinal Degeneration and Lipid Efflux
Hereditary Neuropathy and Retinal Telangiectasias
Mécanisme D'action
Target of Action
D-erythro-sphinganine-d7, also known as sphinganine-d7, primarily targets the enzyme cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the regulation of inflammatory responses, making it a significant target for D-erythro-sphinganine-d7 .
Mode of Action
The compound interacts with its target, cPLA2α, by directly inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates .
Biochemical Pathways
D-erythro-sphinganine-d7 is involved in the sphingolipid metabolic pathway . It is produced in the endoplasmic reticulum through the decarboxylating condensation of palmitoyl-CoA and serine . The compound’s interaction with its target enzyme can affect this pathway and its downstream effects, potentially influencing the production of other sphingolipids .
Pharmacokinetics
It’s known that the compound is used as an internal standard for the quantification of sphingolipid concentrations in plasma and tissue samples by high-performance liquid chromatography tandem mass spectrometry . This suggests that the compound can be absorbed and distributed in the body to some extent.
Result of Action
The inhibition of cPLA2α by D-erythro-sphinganine-d7 can lead to a variety of molecular and cellular effects. For instance, it may affect inflammatory responses regulated by the enzyme . Additionally, the compound’s involvement in the sphingolipid metabolic pathway suggests that it could influence the levels of other sphingolipids in the body .
Action Environment
It’s known that the compound is stable for 1 year when stored at -20°c . This suggests that temperature could be an important factor in maintaining the compound’s stability.
Safety and Hazards
Orientations Futures
D-erythro-sphinganine-d7 is intended for use as an internal standard for the quantification of sphinganine (d18:0) by GC- or LC-MS . Its levels increase significantly in response to certain mycotoxins, including fumonisins, as well as in some cancers . This suggests potential future directions in the study of these conditions.
Propriétés
IUPAC Name |
(2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadecane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1/i1D3,2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-GEZFCKIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B3026112.png)

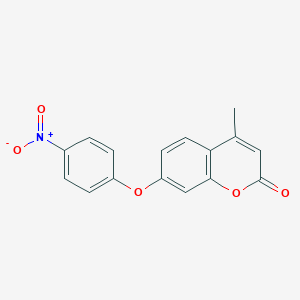

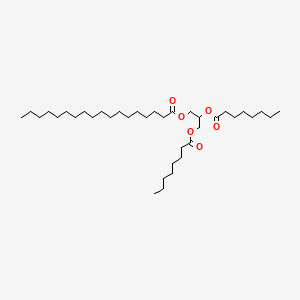
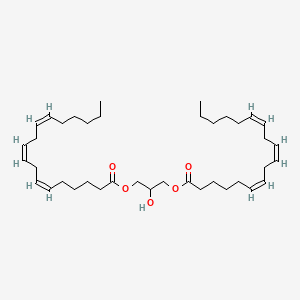

![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)
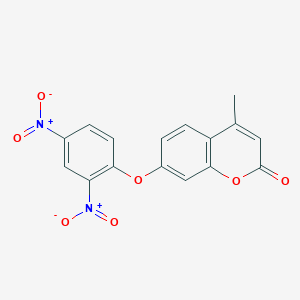
![N-[2-[(2-hydroxyethyl)amino]ethyl]-(3beta)-cholest-5-ene-3-carboxamide](/img/structure/B3026132.png)
![N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide](/img/structure/B3026133.png)
